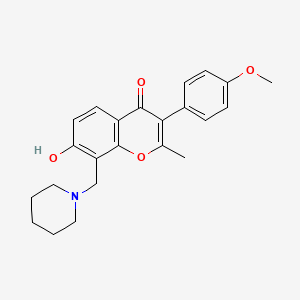

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Description

This compound is a chromen-4-one derivative characterized by:

- Position 7: A hydroxyl group, enhancing hydrogen-bonding capacity and solubility .

- Position 3: A 4-methoxyphenyl substituent, contributing to electron-donating effects and influencing bioactivity .

- Position 2: A methyl group, which sterically stabilizes the chromenone core .

Its synthesis likely involves Mannich reactions or nucleophilic substitutions to install the 8-piperidinylmethyl group, as seen in structurally related compounds .

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-15-21(16-6-8-17(27-2)9-7-16)22(26)18-10-11-20(25)19(23(18)28-15)14-24-12-4-3-5-13-24/h6-11,25H,3-5,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDTUABZFUZSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is usually conducted at room temperature or slightly elevated temperatures . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. One of the key targets is the mitochondrial enzyme Sirtuin 3 (SIRT3). The compound binds to the MnSODK68AcK-SIRT3 complex, promoting the deacetylation and activation of MnSOD, which plays a crucial role in protecting mitochondria from oxidative damage .

Comparison with Similar Compounds

Variations in Position 3 (Aryl Substituent)

Modifications at position 3 significantly alter electronic and steric properties:

Variations in Position 8 (Heterocyclic Substituent)

The 8-position modulates solubility and biological interactions:

Variations in Position 2 (Alkyl Substituent)

The 2-methyl group in the target compound distinguishes it from analogs:

Comparative Physicochemical Data

Key Research Findings

- Synthetic Flexibility : The 8-position is amenable to diverse modifications, including Mannich reactions and glycosylation, enabling tailored physicochemical properties .

- Bioactivity Trends : Electron-donating groups at position 3 (e.g., 4-methoxyphenyl) correlate with estrogenic activity, while halogenated derivatives show improved metabolic stability .

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, a hydroxycoumarin derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the fields of cancer therapy, neuroprotection, and antimicrobial activity. This article compiles research findings, case studies, and a detailed analysis of the biological activity associated with this compound.

The molecular structure of this compound is characterized by several functional groups that contribute to its biological properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |

| InChI Key | DFMUKSQCEULYEC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=CC=C(C=C4)OC |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.

- Antimicrobial Properties : Research indicates that it possesses antimicrobial effects against several bacterial strains, suggesting potential applications in treating infections.

- Cancer Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.

Antioxidant Activity

A study evaluating the antioxidant capacity of various hydroxycoumarin derivatives found that this compound demonstrated a strong ability to reduce oxidative stress markers in vitro.

Antimicrobial Activity

In vitro tests revealed that this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, showcasing its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cancer Inhibition

The compound was evaluated for its cytotoxic effects on various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.5 |

| MCF-7 | 12.8 |

| A549 | 20.0 |

Case Studies

- Neuroprotective Effects : A study published in Molecules highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The results suggested that it could be beneficial in treating neurodegenerative diseases.

- Combination Therapy : Research indicated that when used in combination with conventional chemotherapeutic agents, this compound enhanced the efficacy of treatment while reducing side effects, thus providing a promising avenue for cancer therapy.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this chromenone derivative?

The synthesis involves:

- Chromenone core formation : Condensation of a phenol derivative (e.g., 2,4-dihydroxyacetophenone) with a substituted aldehyde under acidic or basic conditions. Optimal yields (66–75%) are achieved using ethanol or DMF as solvents at 78–100°C .

- Piperidinylmethyl introduction : Mannich reaction with formaldehyde and piperidine derivatives, requiring precise pH control (pH 4–6) and catalytic dimethylaminopyridine (DMAP) .

- Purification : Column chromatography (petroleum ether/EtOAc, 15:1) or recrystallization to isolate the product .

Key parameters : Temperature, solvent polarity, and catalyst selection significantly influence yield and purity. Continuous flow reactors can enhance scalability .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural elucidation :

- NMR : and NMR to confirm substitution patterns (e.g., methoxyphenyl at C3, piperidinylmethyl at C8) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₃H₂₅NO₄, MW 391.45) .

- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the chromenone core .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis (102–104°C) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. anti-inflammatory) be resolved?

- Dose-response profiling : Use IC₅₀/EC₅₀ assays to differentiate concentration-dependent effects. For example, antimicrobial activity may peak at 50 µM, while anti-inflammatory effects require >100 µM .

- Target specificity screening : Employ molecular docking (AutoDock Vina) to identify binding affinities for enzymes like COX-2 (anti-inflammatory) vs. bacterial topoisomerase IV (antimicrobial) .

- Metabolite analysis : LC-MS/MS to detect active metabolites that may contribute to divergent outcomes .

Q. What computational methods validate the compound’s mechanism of action in anticancer studies?

- Molecular dynamics simulations : GROMACS or AMBER to model interactions with kinase targets (e.g., EGFR, VEGFR) over 100-ns trajectories, assessing stability of hydrogen bonds with catalytic residues .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with cytotoxicity (e.g., IC₅₀ values against MCF-7 cells) .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax) post-treatment .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

- Degradation studies : Simulate hydrolysis (pH 7–9, 25°C) and photolysis (UV-Vis light) to track half-life (t₁/₂) using LC-MS .

- Bioaccumulation assays : Measure logP (2.8–3.5) to predict lipid solubility and potential biomagnification in aquatic organisms .

- Ecotoxicology models : ECOSAR predicts acute toxicity (e.g., LC₅₀ for Daphnia magna) based on structural alerts (e.g., piperidine moiety) .

Methodological Considerations

Q. What strategies mitigate synthetic challenges, such as low yields in Mannich reactions?

- Catalyst optimization : Replace traditional bases (K₂CO₃) with organocatalysts like proline derivatives to enhance enantioselectivity .

- Solvent screening : Test polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce side reactions .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How should researchers design experiments to study structure-activity relationships (SAR)?

- Analog synthesis : Modify substituents systematically (e.g., replace piperidine with morpholine) and compare bioactivity .

- Crystallographic data : Utilize SHELXT for rapid space-group determination to correlate solid-state packing with solubility .

- Statistical analysis : Apply ANOVA to identify significant SAR trends (p < 0.05) across ≥3 biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.